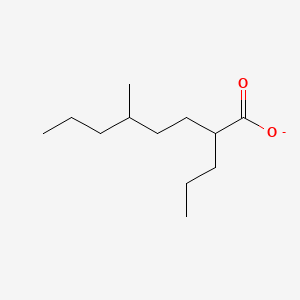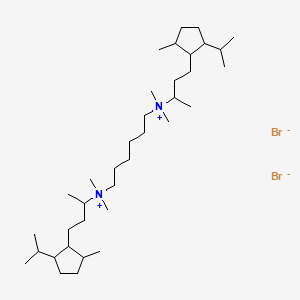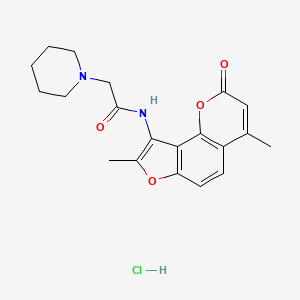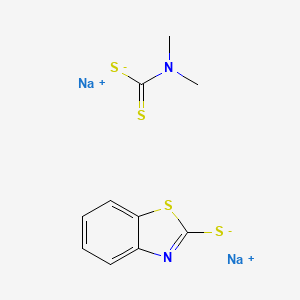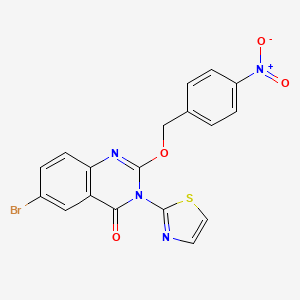
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Nitrophenyl Group: This step involves the nucleophilic substitution reaction where the nitrophenyl group is introduced using appropriate nitrophenyl halides.
Introduction of the Thiazolyl Group: The thiazolyl group can be attached through a condensation reaction with thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Amino-substituted quinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 6-chloro-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-: Similar structure but with a chlorine atom instead of bromine.
4(3H)-Quinazolinone, 6-bromo-2-((4-aminophenyl)methoxy)-3-(2-thiazolyl)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the bromine atom and the nitrophenyl group in 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
85178-74-1 |
|---|---|
分子式 |
C18H11BrN4O4S |
分子量 |
459.3 g/mol |
IUPAC名 |
6-bromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H11BrN4O4S/c19-12-3-6-15-14(9-12)16(24)22(18-20-7-8-28-18)17(21-15)27-10-11-1-4-13(5-2-11)23(25)26/h1-9H,10H2 |
InChIキー |
FXXDFTSPSPZGMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


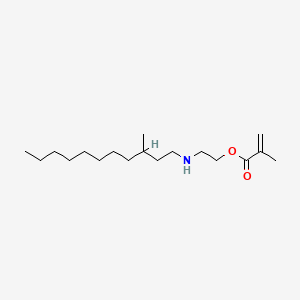
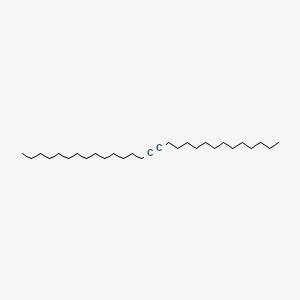
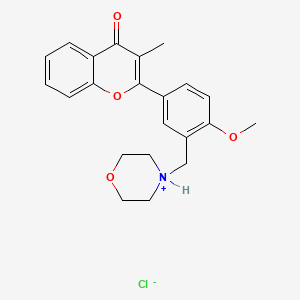

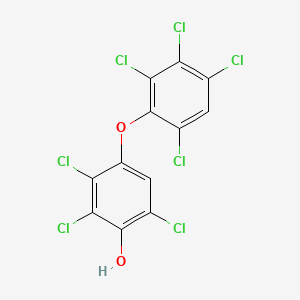


![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
